molecular formula C8H6N2O2S B1195179 N-(4-(2-Furyl)-2-thiazolyl)formamide CAS No. 77503-17-4

N-(4-(2-Furyl)-2-thiazolyl)formamide

Cat. No. B1195179
CAS RN: 77503-17-4
M. Wt: 194.21 g/mol
InChI Key: UZUQIGYNEIUVNT-UHFFFAOYSA-N
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Description

Compounds with furyl and thiazolyl groups are often used in medicinal chemistry due to their diverse biological activities . They are key components in a variety of applications .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, imidazoles can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia . Another example is the synthesis of 4(5)-(2-furyl)imidazoles, which involves N-methylation in KOH–acetone to form two isomers .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like NMR spectroscopy . The furyl and thiazolyl groups contribute to the unique chemical complexity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For instance, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, 4-(2-Furyl)-2-methylthiazole has a molecular weight of 130.078 g/mol .

Scientific Research Applications

  • N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide has been shown to induce urinary bladder carcinomas in animal models, highlighting its potential as a powerful bladder carcinogen. Studies have demonstrated a high incidence of bladder carcinomas in animals fed with this compound (Ertürk, Cohen, Bryan, 1970), (Ertürk, Price, Morris, Cohen, Leith, von Esch, Crovetti, 1967).

  • The compound's effects on the progression of early neoplastic urinary bladder lesions to invasive tumors have been studied, showing that excreted carcinogen in the urine influences lesion progression. This suggests a possible role for urine as a promoter in bladder carcinogenesis (Rowland, Henneberry, Oyasu, Grayhack, 1980).

  • Dose-response relationships have been established, indicating that the incidences of bladder carcinoma increase with higher doses of N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide (Arai, St John, Fukushima, Friedell, Cohen, 1983).

  • The compound's biotransformation and metabolic pathways have been explored, showing significant excretion of metabolites in urine. This has implications for understanding the mechanism of its carcinogenic action (Swaminathan, Bryan, 1984).

  • Investigations into the pathogenesis of bladder cancer induced by this compound have been conducted, providing insights into early lesion development and potential opportunities for investigations relevant to human bladder cancer (Bryan, 1977).

  • Studies on the inhibition of bladder carcinogenesis by various substances like aspirin have been performed, offering potential therapeutic insights. For example, aspirin was found to inhibit the bladder carcinogenicity of the compound (Murasaki, Zenser, Davis, Cohen, 1984).

Mechanism of Action

While the mechanism of action for “N-(4-(2-Furyl)-2-thiazolyl)formamide” is not known, similar compounds often act by blocking the action of certain enzymes .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structures and uses. For instance, N-[4-(2-Furyl)benzyl]-N-methylamine can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions in this field could involve the development of new synthesis methods, exploration of different functional groups, and investigation of their biological activities .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-5-9-8-10-6(4-13-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQIGYNEIUVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228209
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77503-17-4
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-Furyl)-2-thiazolyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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